5-(3-Aminophenyl)pyrimidin-4-ol
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Overview
Description
5-(3-Aminophenyl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminobenzonitrile with formamide in the presence of a base can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Aminophenyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the phenyl group.
3-Aminophenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
5-Phenylpyrimidin-4-ol: Similar but lacks the amino group on the phenyl ring.
Uniqueness
5-(3-Aminophenyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a phenyl group attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
5-(3-Aminophenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with an amino group at the 3-position of the phenyl substituent and a hydroxyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
The mechanism of action for this compound can vary based on its application. Key proposed mechanisms include:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it has shown promise as a CDK inhibitor, which could lead to cell cycle arrest in cancer cells .
- Interaction with Biological Molecules : The presence of hydroxyl and amino groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing various cellular pathways .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals important insights into how structural modifications can enhance its biological activity. Key findings include:
- Substitution Patterns : Variations in the substituents on the pyrimidine ring significantly affect potency and selectivity against target enzymes. For example, modifications at the 4-position can enhance binding affinity to CDKs .
- Comparison with Similar Compounds : Compounds such as 4-aminopyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidin-4-ol have been studied for similar activities, providing a context for evaluating the efficacy of this compound .
Antimicrobial Activity Study
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating its potential as a lead compound for antibiotic development .
Anticancer Activity Evaluation
In vitro studies assessed the anticancer effects of this compound on several cancer cell lines. The compound was found to induce apoptosis in treated cells, with IC50 values indicating effective dose ranges. Mechanistic studies suggested that it may activate caspase pathways involved in programmed cell death, highlighting its therapeutic potential in oncology.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14) |
InChI Key |
RAHKOQGZYBHWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CNC2=O |
Origin of Product |
United States |
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